molecular formula C24H26 B12662656 (1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene CAS No. 84255-54-9

(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene

Cat. No.: B12662656
CAS No.: 84255-54-9
M. Wt: 314.5 g/mol
InChI Key: JDUZYBQAUYSISN-UHFFFAOYSA-N
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Description

(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene is an organic compound with the molecular formula C24H26 It is characterized by the presence of phenylethyl and xylylethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-phenylethyl chloride and 1-(2,4-xylyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.

Scientific Research Applications

(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1-Phenylethyl)benzene: Lacks the xylylethyl group, making it less complex.

    (1-(2,4-Xylyl)ethyl)benzene: Lacks the phenylethyl group, resulting in different chemical properties.

    Diphenylethane: Contains two phenyl groups attached to an ethane backbone, differing in structure and reactivity.

Uniqueness

(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene is unique due to the presence of both phenylethyl and xylylethyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

84255-54-9

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

2,4-dimethyl-1-[1-[2-(1-phenylethyl)phenyl]ethyl]benzene

InChI

InChI=1S/C24H26/c1-17-14-15-22(18(2)16-17)20(4)24-13-9-8-12-23(24)19(3)21-10-6-5-7-11-21/h5-16,19-20H,1-4H3

InChI Key

JDUZYBQAUYSISN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C2=CC=CC=C2C(C)C3=CC=CC=C3)C

Origin of Product

United States

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